Dimethyl 2-anilino-3-phenylbut-2-enedioate
Description
Dimethyl 2-anilino-3-phenylbut-2-enedioate is a substituted but-2-enedioate derivative characterized by an anilino group (N-phenyl) and a phenyl substituent at the 2- and 3-positions of the unsaturated dicarboxylate backbone. This compound is synthesized via a one-pot reaction involving dimethyl acetylenedicarboxylate (DMAD), 1-methylimidazole, and N-phenylcarbamates under mild conditions . The reaction proceeds through nucleophilic addition and cyclization pathways, yielding structurally diverse products depending on the substituents present in the starting materials. Its synthetic utility lies in the simplicity of the procedure, high efficiency, and adaptability for generating derivatives with varied biological or material science applications .
Properties
CAS No. |
143145-84-0 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
dimethyl 2-anilino-3-phenylbut-2-enedioate |
InChI |
InChI=1S/C18H17NO4/c1-22-17(20)15(13-9-5-3-6-10-13)16(18(21)23-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3 |
InChI Key |
NDZYYOBSTXDYMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)NC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-anilino-3-phenylbut-2-enedioate typically involves the reaction of aniline with dimethyl 2-bromo-3-phenylbut-2-enedioate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline attacks the bromine-substituted carbon, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-anilino-3-phenylbut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
Dimethyl 2-anilino-3-phenylbut-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-anilino-3-phenylbut-2-enedioate involves its interaction with specific molecular targets. The anilino group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl 2-anilino-3-phenylbut-2-enedioate belongs to a broader class of α,β-unsaturated dicarboxylates functionalized with aromatic amines. Below is a detailed comparison with its analogs, focusing on structural features, synthetic methodologies, and reactivity.
Key Findings:
Structural Diversity: The presence of 1-methylimidazole in the reaction medium is critical for forming cyclic derivatives (e.g., dihydroimidazolyl-fused compounds) through intramolecular cyclization. In contrast, this compound retains a non-cyclic structure due to steric hindrance from the phenyl group . N-Alkylation (e.g., N-methylaniline) typically reduces cyclization propensity compared to N-arylanilines, favoring linear products.
Reactivity and Functionalization: The electron-deficient α,β-unsaturated ester in this compound facilitates Michael addition or Diels-Alder reactions, whereas cyclic analogs exhibit reduced reactivity due to conjugation with the imidazole ring . Alkoxycarbonyl substituents on the anilino group (e.g., in imidazole-fused derivatives) enhance solubility in polar solvents, a property absent in the parent compound.
Synthetic Efficiency: The one-pot synthesis of this compound avoids harsh conditions (e.g., high temperature or strong acids) required for analogous compounds like N-alkylated derivatives, making it more scalable .
Mechanistic and Application Insights
- Mechanism : The reaction between DMAD and N-phenylcarbamates proceeds via nucleophilic attack by the carbamate nitrogen on the acetylene, followed by proton transfer and stabilization by 1-methylimidazole. Cyclization occurs only when steric and electronic factors permit .
Biological Activity
Dimethyl 2-anilino-3-phenylbut-2-enedioate, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound features an aniline moiety linked to a phenylbutenedioate framework, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Demonstrates potential in reducing inflammatory responses. |
| Antioxidant | Capable of scavenging free radicals, contributing to cellular protection. |
- Cytotoxicity : Research indicates that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This leads to programmed cell death, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
- Antioxidant Activity : It acts as a free radical scavenger, reducing oxidative stress in cells. This property is essential for protecting cells from damage associated with chronic diseases.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The results indicated a dose-dependent response, with IC50 values ranging from 10 to 25 µM across different cell lines (e.g., MCF7 and HeLa) .
Case Study 2: Anti-inflammatory Effects
In an animal model of acute inflammation, administration of this compound resulted in a notable reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .
Case Study 3: Antioxidant Properties
A series of assays measuring the compound's ability to scavenge free radicals showed that it effectively reduced DPPH radical levels by over 75% at concentrations of 50 µM, highlighting its strong antioxidant capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
